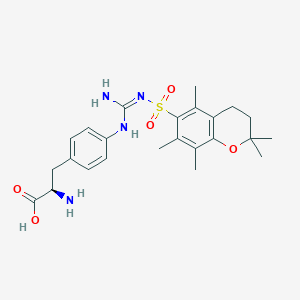

H-D-Phe(4-Guad-Pmc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phe(4-Guad-Pmc)-OH is a peptide with potential applications in scientific research. This peptide is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Scientific Research Applications

Hydrogen-Deuterium Exchange in Organic Chemistry

Hydrogen-deuterium exchange processes are fundamental in organic chemistry and catalysis, offering insights into reaction mechanisms and molecular structures. Studies have explored the regioselective hydrogen-deuterium exchange in various complexes, highlighting the role of metal-mediated processes in these exchanges. For instance, research on TpRu(PMe3) complexes demonstrates the complex's ability to undergo H/D exchange with deuterated arenes, elucidating mechanisms that could be relevant for understanding the behavior of complex organic molecules like "H-D-Phe(4-Guad-Pmc)-OH" under similar conditions (Feng et al., 2006).

Activation of Molecules for Environmental Remediation

The activation of molecules like peroxymonosulfate (PMS) by catalysts for environmental remediation, such as the degradation of pollutants, is another area of interest. Studies on the activation of PMS using cobalt hydroxide for the efficient removal of organic contaminants from water exemplify innovative applications in environmental chemistry. These findings suggest potential avenues for the application of complex organic compounds in catalyzing environmental remediation processes (Ma et al., 2019).

Catalysis and Functionalization of Hydrocarbons

Catalysis, particularly in the functionalization of hydrocarbons, is critical for the development of new chemical processes. Computational studies on the activation of C-H bonds across d6 transition metal complexes offer insights into hydrocarbon functionalization. These studies propose mechanisms where complexes facilitate the activation and functionalization of hydrocarbons, potentially similar to the activation processes involving "H-D-Phe(4-Guad-Pmc)-OH" (Cundari et al., 2007).

properties

IUPAC Name |

(2R)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPUAAOTARCBMF-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\NC3=CC=C(C=C3)C[C@H](C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

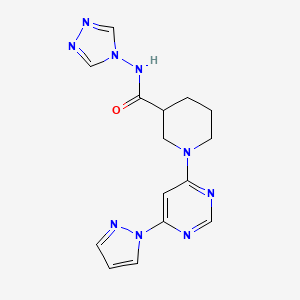

![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)

![7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2993010.png)

![methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2993016.png)

![2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B2993017.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2993018.png)

![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)

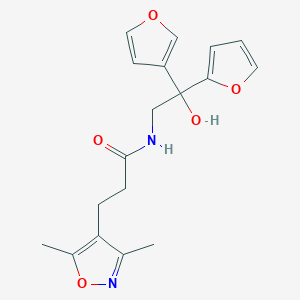

![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)

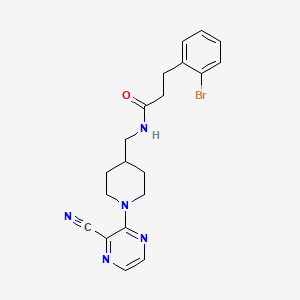

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)